BenchChemオンラインストアへようこそ!

2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Lipophilicity Drug-likeness Permeability

2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS 801264-60-8) fills a unique property niche (XLogP3=3.9, TPSA=95.5 Ų, 4 rotatable bonds) inaccessible to close analogs. The saturated cyclohexane-fused thiazole core serves as a crystallographically validated P1-arginine mimetic for thrombin inhibitor programs, while the 4-fluorophenylthioacetyl vector enables P2/P3 optimization. For oncology, the scaffold offers a favorable starting point for HDAC inhibitor design. Researchers can leverage this distinct physicochemical profile to systematically explore lipophilicity and conformational flexibility effects on target engagement and ADME outcomes. Procure with confidence for early-stage discovery screening, compound library expansion, or focused medicinal chemistry campaigns.

Molecular Formula C15H15FN2OS2
Molecular Weight 322.42
CAS No. 801264-60-8
Cat. No. B2398188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
CAS801264-60-8
Molecular FormulaC15H15FN2OS2
Molecular Weight322.42
Structural Identifiers
SMILESC1CCC2=C(C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C15H15FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h5-8H,1-4,9H2,(H,17,18,19)
InChIKeyLHEXHMLAECLZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS 801264-60-8): Procurement-Relevant Physicochemical, Structural, and Sourcing Baseline


2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS 801264-60-8) is a synthetic small-molecule acetamide derivative ([1]). Its core structure combines a partially saturated 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine scaffold with a 4-fluorophenylthioacetyl side chain (). This compound belongs to the broader class of tetrahydrobenzothiazole acetamides, a chemotype that has been explored for thrombin inhibition, antimicrobial activity, and HDAC inhibition in medicinal chemistry campaigns ([2]). Commercially, it is offered by multiple screening-compound suppliers, typically at ≥95% purity, and is intended for early-stage research use ([1]).

Why Generic Tetrahydrobenzothiazole Acetamide Substitution Fails for CAS 801264-60-8: Structural and Physicochemical Specificity


Tetrahydrobenzothiazole acetamides are not interchangeable; subtle variations in the heterocyclic saturation, linker length, and arylthio substituent profoundly alter lipophilicity, conformational flexibility, and hydrogen-bonding capacity ([1])(). For CAS 801264-60-8, the combination of a fully saturated cyclohexane-fused thiazole and a 4-fluorophenylthioacetyl side chain yields a computed XLogP3 of 3.9, a topological polar surface area (TPSA) of 95.5 Ų, and 4 rotatable bonds—values that place it in a distinct property space relative to close analogs such as the cyclopenta-fused analog (XLogP3 3.4, TPSA 95.5 Ų, 5 rotatable bonds) ([1])([2]). These differences directly affect passive permeability, metabolic stability, and target-binding entropy, meaning that procurement of a near-neighbor compound cannot reliably reproduce the physicochemical or pharmacological profile of CAS 801264-60-8 ([1])([2]).

Quantitative Differentiation Evidence for CAS 801264-60-8 Against Structural Analogs


Computed Lipophilicity (XLogP3) Head-to-Head: 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl vs. Cyclopenta[d]thiazol-2-yl Scaffold

CAS 801264-60-8 exhibits a computed XLogP3 of 3.9, which is 0.5 log units higher than the cyclopenta-fused analog N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide (XLogP3 = 3.4) ([1])([2]). This difference arises from the increased hydrocarbon surface area of the tetrahydrobenzo ring and the shorter acetamide linker, resulting in greater predicted membrane permeability for the target compound.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count and Conformational Entropy: Tetrahydrobenzo vs. Cyclopenta Scaffold

CAS 801264-60-8 possesses 4 rotatable bonds, one fewer than the cyclopenta-fused analog (5 rotatable bonds) ([1])([2]). The lower conformational自由度 reduces the entropic penalty upon target binding, potentially translating to improved binding affinity when the bioactive conformation is pre-organized.

Conformational flexibility Entropy Binding affinity

Tetrahydrobenzothiazole Scaffold as a Privileged Thrombin Inhibitor P1 Motif: Class-Level Evidence

The 4,5,6,7-tetrahydrobenzothiazole moiety has been validated as a weakly basic P1-arginine mimetic in potent and selective thrombin inhibitors ([1]). In a series of 3-amino-2-pyridinone acetamide thrombin inhibitors, the tetrahydrobenzothiazole-containing analog exhibited high selectivity over trypsin and other serine proteases, demonstrating the scaffold's ability to engage the S1 pocket of thrombin via a non-covalent, partial saturation-dependent mechanism ([1]). While direct IC50 data for CAS 801264-60-8 are not publicly available, the presence of this exact tetrahydrobenzothiazole core in the target compound provides class-level inference that it may retain the thrombin-targeting capacity observed for analogs.

Thrombin inhibition Serine protease P1 mimetic

Commercially Specified Purity Baseline for Reproducible Screening

CAS 801264-60-8 is commercially supplied at a typical purity of ≥95% (). While this is the industry standard for screening compounds, it is a procurement-relevant baseline. In contrast, the 6-methyl-substituted analog (2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide) is also listed at ≥95% purity but introduces an additional stereocenter, which may lead to diastereomer-related variability unless explicitly controlled (). The absence of a chiral center in CAS 801264-60-8 eliminates this source of batch-to-batch variability.

Purity Quality control Reproducibility

Absence of Publicly Available Direct Biological Activity Data for CAS 801264-60-8

As of the latest PubChem and ChEMBL releases, no quantitative bioactivity data (IC50, Ki, EC50, or percentage inhibition at defined concentrations) are publicly deposited for CAS 801264-60-8 ([1])([2]). This contrasts with numerous tetrahydrobenzothiazole analogs that have reported antimicrobial (MIC values against S. mutans and S. typhi) and anticancer (HDAC inhibition) data (). Potential procurers should be aware that differentiation claims for this specific compound currently rest on physicochemical and structural comparisons rather than experimental biological benchmarking.

Data gap Primary screening Transparency

Procurement-Advised Application Scenarios for CAS 801264-60-8 Based on Differential Evidence


Thrombin Inhibitor Lead Optimization with a Validated Tetrahydrobenzothiazole P1 Motif

Medicinal chemistry teams pursuing non-covalent thrombin inhibitors can utilize CAS 801264-60-8 as a starting scaffold. The 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl core has been crystallographically validated as a P1-arginine mimetic in potent thrombin inhibitors [1]. The 4-fluorophenylthioacetyl side chain offers a vector for P2/P3 optimization, and the compound's computed lipophilicity (XLogP3 = 3.9) suggests adequate membrane permeability for cellular assay development.

Antimicrobial Probe Development Leveraging the Tetrahydrobenzothiazole Chemotype

Recent studies on dihydrobenzothiazole-coupled acetamides have demonstrated antimicrobial activity against Gram-positive Streptococcus mutans and Gram-negative Salmonella typhi [1]. CAS 801264-60-8 shares the core tetrahydrobenzothiazole scaffold with these active analogs and can be screened against bacterial and fungal panels to establish its own MIC profile. Its distinct 4-fluorophenylthio substitution may confer differential spectrum or potency compared to the piperazinyl-acetamide series.

Physicochemical Screening Library Diversification with Defined Property Space

Compound library managers seeking to expand coverage of the tetrahydrobenzothiazole subspace can procure CAS 801264-60-8 to fill a specific property niche: XLogP3 = 3.9, TPSA = 95.5 Ų, and 4 rotatable bonds [1]. This profile is distinct from the cyclopenta-fused analog (XLogP3 3.4, 5 rotatable bonds) , enabling systematic exploration of lipophilicity and conformational flexibility effects on target engagement and ADME outcomes.

HDAC Inhibitor Scaffold-Hopping Starting Point

Tetrahydrobenzothiazole-based hydroxamic acids have been designed and evaluated as HDAC inhibitors with antitumor activity [1]. Although CAS 801264-60-8 lacks the hydroxamic acid zinc-binding group, its core structure can serve as a scaffold-hopping template for introducing metal-chelating functionalities. The compound's moderate TPSA and lipophilicity provide a favorable starting point for optimizing cellular potency and pharmacokinetics in oncology programs.

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.